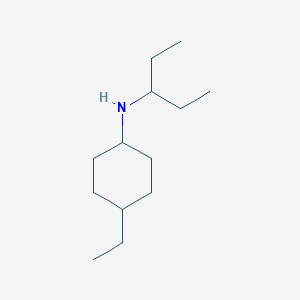

4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

4-ethyl-N-pentan-3-ylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27N/c1-4-11-7-9-13(10-8-11)14-12(5-2)6-3/h11-14H,4-10H2,1-3H3 |

InChI Key |

LTEXBNBPLHAAMS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NC(CC)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethyl N Pentan 3 Yl Cyclohexan 1 Amine Analogues

Strategies for Carbon-Nitrogen Bond Formation in N-Alkylcyclohexylamines

The formation of the C-N bond in N-alkylcyclohexylamines can be broadly achieved through two primary strategies: reductive amination of a cyclohexanone (B45756) precursor with an alkylamine, or the N-alkylation of a cyclohexylamine (B46788) precursor. Each approach offers distinct advantages and employs a range of catalytic systems to achieve the desired transformation.

Reductive amination is a highly versatile and widely used method for synthesizing amines. wikipedia.org This reaction involves the conversion of a carbonyl group, such as that in 4-ethylcyclohexanone (B1329521), to an amine via an intermediate imine. wikipedia.org For the synthesis of a secondary amine like 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine, this process involves reacting a ketone (4-ethylcyclohexanone) with a primary amine (pentan-3-amine). The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. sciencemadness.org This intermediate is subsequently reduced to the final secondary amine product. sciencemadness.orgyoutube.com

This method is often preferred over alternatives like alkylation with alkyl halides because it can prevent the common issue of overalkylation. harvard.edu The reaction can be performed as a one-pot procedure where the carbonyl compound, amine, and reducing agent are combined, which is efficient and reduces waste, aligning with the principles of green chemistry. wikipedia.org The choice of reducing agent is critical; it must selectively reduce the iminium ion in the presence of the ketone starting material. harvard.edu Reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) are frequently used due to their high selectivity for iminium ions under weakly acidic conditions. sciencemadness.orgharvard.edu

The reduction of the imine intermediate in reductive amination can be effectively catalyzed by transition metals, often using hydrogen gas (H₂) as an inexpensive and clean reducing agent. nih.govresearchgate.net This approach is a cornerstone of both academic research and industrial synthesis. nih.gov A variety of transition metals, including palladium, platinum, nickel, and iridium, have been shown to be effective catalysts for this transformation. wikipedia.org

The general mechanism involves the condensation of the ketone and amine to form the imine, followed by the catalytic reduction of the C=N double bond. nih.gov Catalysts can be homogeneous, dissolved in the reaction medium, or heterogeneous, where the reaction occurs on the surface of a solid catalyst. researchgate.net Nanostructured heterogeneous catalysts based on earth-abundant metals have seen significant development, offering advantages in terms of catalyst separation and recycling. nih.govresearchgate.net For instance, iridium(III) catalysts have demonstrated effectiveness in the reductive amination of ketones. wikipedia.org Transition-metal-catalyzed asymmetric reductive amination (ARA) is a powerful extension of this method, allowing for the synthesis of chiral amines from easily accessible ketones. rsc.org

Table 1: Examples of Transition-Metal Catalyst Systems in Reductive Amination

| Catalyst System | Reducing Agent | Substrate Example | Key Features |

| Palladium on Carbon (Pd/C) | H₂ | Ketones, Aldehydes | Widely used, versatile, mild conditions. wikipedia.org |

| Iridium Complexes | H₂ or Formic Acid | Ketones, Carboxylic Acids | Effective for challenging substrates; can operate in aqueous solutions. wikipedia.orgresearchgate.net |

| Nickel-based Catalysts | H₂ | Ketones, Alcohols | Utilizes earth-abundant metals; can catalyze dehydrogenation of alcohol to ketone in situ. wikipedia.org |

| Ruthenium Complexes | H₂ | Ketones, Aldehydes | Used in both homogeneous and heterogeneous systems. |

In recent years, organocatalysis—the use of small, metal-free organic molecules to accelerate reactions—has emerged as a powerful alternative to metal-based systems. For reductive amination, chiral Brønsted acids, such as chiral phosphoric acids, have proven to be highly effective catalysts. organic-chemistry.orgresearchgate.netnih.gov These catalysts activate the imine intermediate for reduction, often by a Hantzsch ester, which acts as the hydride source. organic-chemistry.orgresearchgate.net A key advantage of this approach is the ability to perform highly enantioselective reactions, yielding chiral amine products with excellent stereocontrol. researchgate.netnih.gov

This methodology allows for direct reductive amination, bypassing the need to isolate the often unstable ketimine intermediates derived from alkyl-alkyl ketones. nih.gov Furthermore, organocatalysis enables the design of elegant cascade reactions. These one-pot sequences combine multiple transformations, such as aldol (B89426) addition, dehydration, conjugate reduction, and reductive amination, to rapidly build molecular complexity from simple precursors. organic-chemistry.orgresearchgate.net For example, a 2,6-diketone can react with an amine and a Hantzsch ester in the presence of a chiral phosphoric acid catalyst to produce highly functionalized, chiral cis-3-substituted cyclohexylamines in high yields and enantioselectivities. organic-chemistry.orgresearchgate.net This strategy efficiently merges enamine, iminium, and Brønsted acid catalysis in a single, concerted process. organic-chemistry.org

Table 2: Key Features of Organocatalytic Reductive Amination

| Catalyst Type | Hydride Source | Reaction Type | Advantages |

| Chiral Phosphoric Acid | Hantzsch Ester | Direct Asymmetric Reductive Amination | High enantioselectivity; mild conditions; avoids isolation of unstable imines. researchgate.netnih.gov |

| Chiral Phosphoric Acid / Achiral Amine | Hantzsch Ester | Aldol-Dehydration-Reduction-Reductive Amination Cascade | Rapid construction of complex chiral cyclohexylamines in one pot; high stereoselectivity. organic-chemistry.orgresearchgate.net |

An alternative strategy for synthesizing this compound involves the direct alkylation of a 4-ethylcyclohexan-1-amine precursor. This method forms the C-N bond by reacting the nucleophilic amine with an electrophilic alkylating agent.

The reaction between an amine and an alkyl halide is a classic method for C-N bond formation, proceeding via a nucleophilic aliphatic substitution mechanism. wikipedia.org In this approach, 4-ethylcyclohexan-1-amine would react with an alkyl halide like 3-bromopentane. While straightforward, this method suffers from a significant lack of selectivity. libretexts.org The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide. libretexts.org This results in a mixture of secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt, complicating purification and lowering the yield of the desired product. libretexts.org

To address these selectivity issues, research has focused on developing catalytic systems that can promote mono-alkylation. For instance, a mixed oxide catalyst (Al₂O₃–OK) has been reported for the selective liquid-phase N-alkylation of amines with alkyl halides at room temperature, demonstrating good activity and reusability. researchgate.net Despite these advances, controlling the degree of alkylation remains a challenge for this method. libretexts.org

A more modern and atom-economical approach to N-alkylation involves the use of alcohols as alkylating agents, a process often referred to as the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) methodology. mdpi.comnih.gov This strategy is considered a green chemical process because the only byproduct is water. magtech.com.cn

The reaction is catalyzed by transition-metal complexes, typically based on ruthenium or iridium. nih.govrsc.org The mechanism involves several steps:

The metal catalyst temporarily dehydrogenates the alcohol (e.g., pentan-3-ol) to form the corresponding carbonyl compound (pentan-3-one) in situ. nih.gov

The ketone then condenses with the amine (4-ethylcyclohexan-1-amine) to form an imine intermediate. nih.gov

The metal-hydride species, formed in the initial dehydrogenation step, reduces the imine to the final N-alkylated secondary amine, regenerating the active catalyst. nih.gov

This method avoids the use of stoichiometric and often toxic alkyl halides. nih.gov A variety of catalysts, including commercially available ruthenium complexes and palladium nanoparticles, have been shown to be effective for the N-alkylation of both aromatic and aliphatic amines with a range of primary and secondary alcohols. mdpi.comnih.govrsc.org While many procedures require high temperatures, research is ongoing to develop catalysts that operate under milder conditions. nih.gov

Table 3: Comparison of N-Alkylation Strategies

| Method | Alkylating Agent | Key Features | Major Drawbacks |

| Classical Alkylation | Alkyl Halides, Sulfates | Simple reagents, well-established reaction. | Poor selectivity, overalkylation is common, formation of waste salts. libretexts.org |

| Catalytic Alkylation ("Borrowing Hydrogen") | Alcohols | High atom economy, green (water is the only byproduct), avoids toxic reagents. nih.govmagtech.com.cn | Requires a catalyst, often needs elevated temperatures. nih.gov |

N-Alkylation Reactions of Cyclohexylamine Precursors

Leuckart-Wallach Conditions for N-Alkylation

The Leuckart-Wallach reaction is a well-established method for the reductive amination of aldehydes and ketones, providing a direct route to N-alkylated amines like this compound. mdpi.com This reaction utilizes formic acid or its derivatives (such as ammonium formate (B1220265) or formamide) as both the nitrogen source and the reducing agent. mdpi.comwikipedia.org The synthesis of the target compound would involve the reaction of 4-ethylcyclohexanone with pentan-3-amine in the presence of formic acid.

The mechanism proceeds through the initial formation of an iminium ion from the ketone and the amine. wikipedia.org Formic acid then acts as a hydride donor to reduce the iminium intermediate to the final secondary amine. mdpi.com Key to the success of the Leuckart-Wallach reaction is the use of high temperatures, typically ranging from 120°C to 165°C, to drive the reaction forward. wikipedia.org

While effective, the classical Leuckart-Wallach conditions can be harsh. youtube.com Modern modifications focus on improving yields and selectivity by optimizing reaction parameters. For instance, the choice of reagent between formamide (B127407) and ammonium formate can significantly impact the outcome, with ammonium formate often providing better yields. wikipedia.org Additionally, catalysts like magnesium chloride or ammonium sulfate (B86663) can be employed to increase reaction efficiency. wikipedia.org In some cases, water removal is critical for driving the reaction to completion; this has been achieved by adding reagents like trimethyl orthoformate. researchgate.netresearchgate.net

The reaction conditions can be tailored to balance reaction rate and selectivity, as higher temperatures may lead to the formation of by-products. numberanalytics.com The concentration of formic acid is also a crucial factor; at lower temperatures, a higher concentration can improve the yield of the desired secondary amine. mdpi.com

Table 1: Key Parameters in Leuckart-Wallach N-Alkylation

| Parameter | Influence on Reaction | Typical Conditions/Variations |

| Temperature | Affects reaction rate and selectivity; higher temperatures can increase by-product formation. | 120–165 °C |

| Reagent | Choice of nitrogen/hydride source impacts yield. | Ammonium formate, Formamide, Formic Acid |

| Catalyst | Can enhance reaction efficiency. | Ammonium sulfate, Magnesium chloride |

| Additives | Can remove by-products (e.g., water) to drive equilibrium. | Trimethyl orthoformate |

Multicomponent Reaction Strategies for Cyclohexylamine Derivatives

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like substituted cyclohexylamine derivatives from three or more starting materials in a single step. These reactions are characterized by high atom economy and operational simplicity, making them highly attractive for creating libraries of analogues. While specific MCRs for this compound are not explicitly detailed in the literature, the principles of reactions like the Ugi or Passerini reaction can be adapted to generate structurally related compounds.

An Ugi four-component reaction, for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By strategically choosing the components, a cyclohexyl scaffold could be incorporated. For instance, using cyclohexanone, an appropriate amine, a carboxylic acid, and an isocyanide could lead to complex amine derivatives in a single pot. The efficiency of MCRs reduces the need for intermediate purification steps, streamlining the synthetic process.

[4+2] Cycloaddition Approaches for Functionalized Cyclohexylamine Skeletons

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. This methodology can be adapted to create functionalized cyclohexene (B86901) precursors, which can then be converted into the desired cyclohexylamine skeleton. In the context of synthesizing analogues of this compound, a substituted diene could react with a dienophile to form a cyclohexene ring with the desired substitution pattern.

For example, a diene bearing an ethyl group could react with a dienophile containing a nitrogen precursor, such as a nitro group or an imine. This aza-Diels-Alder variant directly incorporates the nitrogen atom into the newly formed ring. Subsequent reduction of the double bond and the nitrogen-containing functional group would yield the saturated cyclohexylamine core. This approach offers excellent control over the regiochemistry and stereochemistry of the substituents on the cyclohexane (B81311) ring, which is crucial for synthesizing specific isomers.

Stereoselective Synthesis of Substituted N-Alkylcyclohexylamines

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for bioactive molecules where specific stereoisomers exhibit desired activities. The synthesis of substituted N-alkylcyclohexylamines, which can exist as multiple stereoisomers due to chiral centers on both the cyclohexane ring and the N-alkyl group, requires sophisticated stereoselective methods.

For a molecule like this compound, there are chiral centers at the C1 and C4 positions of the cyclohexane ring (leading to cis/trans isomers) and at the C3 position of the pentyl group. The relationship between the substituents on the ring (cis or trans) significantly influences the molecule's three-dimensional shape. Reductive amination of 4-substituted cyclohexanones often yields a mixture of cis and trans isomers. google.com However, specific catalysts and conditions can favor the formation of one isomer over the other. For example, using rhodium or ruthenium catalysts in the reductive amination of 4-tert-butylcyclohexanone (B146137) has been shown to preferentially produce the cis-isomer. google.com

Asymmetric Catalysis in Cyclohexylamine Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including cyclohexylamine derivatives. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is particularly relevant for creating single-enantiomer versions of compounds like this compound, where the biological activity may reside in only one of the possible stereoisomers.

Chiral Ligand-Mediated Reactions

One of the most common strategies in asymmetric catalysis involves the use of a transition metal complexed with a chiral ligand. In the context of cyclohexylamine synthesis, the asymmetric hydrogenation of an enamine or the asymmetric reductive amination of a ketone are key methods.

For instance, 4-ethylcyclohexanone can be reacted with pentan-3-amine to form an intermediate enamine or imine. This intermediate can then be hydrogenated using a chiral catalyst, such as a rhodium or iridium complex coordinated to a chiral phosphine (B1218219) ligand (e.g., BINAP or DuPhos). The chiral environment created by the ligand directs the addition of hydrogen to one face of the C=N double bond, leading to the preferential formation of one enantiomer of the final amine. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity.

Table 2: Examples of Chiral Ligands for Asymmetric Reductive Amination

| Ligand Family | Metal Center | Substrate Type | Potential Outcome |

| BINAP | Rhodium (Rh), Ruthenium (Ru) | Imines, Enamines | High enantiomeric excess (ee) |

| DuPhos | Rhodium (Rh) | Enamines | Excellent enantioselectivity |

| Josiphos | Iridium (Ir), Rhodium (Rh) | Ketones (via reductive amination) | High turnover numbers and ee |

Chiral Brønsted Acid Catalysis

In recent years, organocatalysis using chiral Brønsted acids has emerged as a powerful alternative to metal-based catalysis for enantioselective synthesis. Chiral phosphoric acids (CPAs) are a prominent class of these catalysts. They can activate imines towards nucleophilic attack by creating a chiral environment through hydrogen bonding.

In the synthesis of chiral cyclohexylamine analogues, a CPA could catalyze the enantioselective reduction of an imine derived from 4-ethylcyclohexanone. The chiral catalyst protonates the imine, forming a chiral ion pair. A reducing agent, such as a Hantzsch ester, then delivers a hydride to one face of the imine, guided by the chiral counterion. This process can generate the desired amine with high levels of enantioselectivity. This metal-free approach is often considered a greener alternative to traditional transition metal catalysis.

Biocatalytic Approaches Utilizing Enzymes (e.g., ω-Transaminases)

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild, environmentally friendly conditions. mdpi.com ω-Transaminases (ω-TAs) are particularly valuable enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate. mdpi.comnih.gov This process is highly effective for producing enantiomerically pure amines from prochiral ketones. nih.govresearchgate.net

For the synthesis of analogues of this compound, an ω-transaminase could be employed to asymmetrically aminate a corresponding prochiral ketone, such as 4-ethylcyclohexanone. The enzyme facilitates the stereoselective addition of an amino group, leading to a chiral primary amine. nih.govelsevierpure.com

Recent advances in protein engineering have expanded the substrate scope of ω-TAs, allowing for the synthesis of bulky chiral amines that were previously inaccessible. mdpi.comnih.gov This makes biocatalysis a viable and green alternative to traditional chemical methods for producing complex chiral amines. mdpi.comresearchgate.net

Diastereoselective Control in Cyclohexane Ring Functionalization

Achieving diastereoselective control is crucial when synthesizing substituted cyclohexanes like this compound, which can exist as cis or trans isomers. The spatial arrangement of the ethyl group at the C4 position and the amine group at the C1 position significantly influences the molecule's properties.

Modern synthetic methods like photocatalyzed [4 + 2] cycloadditions have proven effective for creating highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.govrsc.orgrsc.org These reactions can forge multiple stereogenic centers in a single step with high levels of control. For example, the reaction of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, yields complex cyclohexylamines with high diastereoselectivity (>20:1 dr). rsc.orgrsc.org

Another strategy involves cascade reactions, such as a double Michael addition, to construct the cyclohexanone ring, which can then be converted to the amine. beilstein-journals.org These methods often proceed with high diastereoselectivity, dictated by the thermodynamics of the cyclization step, leading to the preferential formation of one diastereomer. beilstein-journals.org The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome of these functionalization reactions.

Control of Stereocenters on the N-Alkyl Moiety (Pentan-3-YL)

The pentan-3-yl group attached to the nitrogen atom is achiral. However, for the synthesis of analogues where the N-alkyl group does contain a stereocenter, precise control is necessary. Asymmetric reductive amination is a primary method for achieving this. This can be accomplished through several routes:

Using a Chiral Auxiliary: A common approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, which reacts with an aldehyde or ketone to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition of a Grignard or organolithium reagent occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved to yield the chiral amine. nih.gov

Catalytic Asymmetric Hydrogenation: The direct asymmetric hydrogenation of N-alkyl imines using transition metal catalysts with chiral ligands is a highly efficient method for producing chiral secondary amines. acs.org While this has been challenging for N-alkyl ketimines due to catalyst deactivation by the product amine, recent developments have led to highly active catalysts for this transformation. acs.org

Biocatalytic Reductive Amination: Enzymes such as Imine Reductases (IREDs) and Reductive Aminases (RedAms) can catalyze the direct reductive amination of a ketone with a primary amine, creating a chiral secondary amine. researchgate.netnih.gov These biocatalytic methods offer high stereoselectivity and operate under green conditions. nih.govbohrium.com

Green Chemistry Principles Applied to Cyclohexylamine Synthesis

The synthesis of amines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.eduresearchgate.netrroij.com These principles are directly applicable to the synthesis of cyclohexylamines.

| Green Chemistry Principle | Application in Cyclohexylamine Synthesis |

| Atom Economy | Designing reactions like additions or cycloadditions that incorporate all reactant atoms into the final product, minimizing byproduct formation. numberanalytics.comacs.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, bio-based solvents, or conducting reactions under solvent-free conditions. nih.gov |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. Biocatalysts and metal-free catalysts are preferred. yale.eduacs.org |

| Energy Efficiency | Performing reactions at ambient temperature and pressure, often facilitated by biocatalysts or photoredox catalysts, to reduce energy consumption. yale.eduacs.org |

Solvent-Free and Aqueous Media Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents.

Solvent-Free Reactions: These reactions, often conducted by grinding solid reactants together (mechanochemistry) or simply heating a mixture of neat reagents, can significantly reduce waste and simplify product purification. researchgate.net One-pot, solvent-free reductive amination has been shown to be a practical method for synthesizing secondary amines. sigmaaldrich.com These conditions can sometimes lead to excellent conversions, even with reduced catalyst loading. nih.gov

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While organic compounds may have low solubility in water, techniques like using phase-transfer catalysts or co-solvents can facilitate reactions. Catalyst-free, three-component coupling reactions for synthesizing complex amines have been successfully performed in aqueous solvents. acs.org

Catalyst-Free and Metal-Free Protocols

To avoid issues with toxic heavy metal residues and the cost of precious metal catalysts, there is a strong drive to develop catalyst-free and metal-free synthetic protocols.

Metal-Free Catalysis: Organocatalysis, where a small organic molecule accelerates the reaction, is a prominent metal-free strategy. Additionally, visible-light photoredox catalysis using organic dyes can drive reactions that traditionally require metals. nih.govmdpi.com These methods provide access to valuable molecules under environmentally benign conditions. mdpi.com

Catalyst-Free Reactions: Some reactions can proceed efficiently without any catalyst under the right conditions, such as elevated temperature or the use of microwave irradiation. Three-component reactions, which combine multiple starting materials in a single step, can sometimes be achieved under mild, catalyst-free conditions, offering a highly efficient and green pathway to complex molecules. acs.orgresearchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. numberanalytics.comnumberanalytics.comjocpr.com

Maximizing Atom Economy: Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate minimal waste. jocpr.comwjpps.com For example, a [4+2] cycloaddition to form the cyclohexylamine core is a fully atom-economical process. rsc.org In contrast, substitution or elimination reactions often have low atom economy due to the formation of stoichiometric byproducts.

Microwave, Ultrasound, and Photocatalysis Assisted Reactions

The quest for more efficient, sustainable, and rapid chemical transformations has led to the exploration of advanced energy sources to drive synthetic reactions. In the context of synthesizing analogues of this compound, methodologies harnessing microwave irradiation, ultrasonic energy, and photocatalysis have emerged as powerful alternatives to conventional heating methods. These techniques offer unique activation modes, often leading to significantly reduced reaction times, increased product yields, and enhanced selectivity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture can dramatically accelerate reaction rates compared to conventional heating methods. mdpi.com For the synthesis of N-alkylated cyclohexanamine analogues, microwave-assisted reductive amination of a substituted cyclohexanone (like 4-ethylcyclohexanone) with an appropriate amine (such as pentan-3-amine) is a particularly relevant and effective strategy. thieme-connect.deresearchgate.net

The reaction typically involves the condensation of the ketone and amine to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. The use of microwave irradiation can expedite both steps of this process. thieme-connect.de Various reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option. thieme-connect.de

Detailed research has demonstrated the significant advantages of microwave assistance in the reductive amination of ketones. For instance, studies on the reaction of cyclohexanone with various anilines have shown that reactions that would typically require several hours or even days under conventional heating can be completed in a matter of minutes with microwave irradiation, often with improved yields. thieme-connect.de The choice of solvent is also crucial, with solvents like 1,2-dichloroethane (B1671644) (DCE) and acetonitrile (B52724) demonstrating high efficiency in these transformations. thieme-connect.de

Below is a data table illustrating the effect of microwave irradiation on the reductive amination of cyclohexanone with various amines, which serves as a model for the synthesis of analogues of this compound.

| Ketone | Amine | Reducing Agent | Catalyst/Additive | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |

| Cyclohexanone | Aniline | NaBH(OAc)₃ | Acetic Acid | DCE | Variable | 140 | 10 | 87 |

| Cyclohexanone | p-Methoxyaniline | NaBH(OAc)₃ | Acetic Acid | DCE | Variable | 140 | 10 | 92 |

| Cyclohexanone | o-Toluidine | NaBH(OAc)₃ | Acetic Acid | DCE | Variable | 140 | 10 | 85 |

| Acetophenone | Octopamine | H₂ | Pt/C | Methanol | Variable | 50 | 180 | High Conv. |

| Cyclohexanone | Octopamine | H₂ | Rh/C | Methanol | Variable | 50 | 180 | 99 (selectivity) |

This table is a representation of typical results for microwave-assisted reductive amination based on literature data for analogous reactions. mdpi.comthieme-connect.deresearchgate.net

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique form of energy for promoting chemical processes. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, as well as significant shear forces. wikipedia.orgmdpi.com These extreme conditions can enhance mass transfer, increase reaction rates, and initiate new chemical pathways.

In the synthesis of sterically hindered secondary amines, such as the analogues of this compound, ultrasound can be particularly beneficial. nih.gov The formation of the imine intermediate in reductive amination can be sluggish, especially with bulky ketones and amines. The mechanical and thermal effects of ultrasound can overcome these steric barriers and accelerate the reaction. rsc.org

Ultrasound has been successfully applied to various C-N bond-forming reactions, including the synthesis of β-amino ketones via the Mannich reaction, which shares mechanistic similarities with reductive amination. researchgate.net In such reactions, ultrasound irradiation has been shown to lead to high yields in significantly shorter reaction times compared to silent (non-sonicated) conditions. researchgate.net The use of heterogeneous catalysts in conjunction with ultrasound can be particularly effective, as the ultrasonic waves can help to keep the catalyst surface clean and active. nih.gov

The following table presents representative data on ultrasound-assisted synthesis of β-amino ketones, illustrating the potential of this technology for the synthesis of related amine structures.

| Aldehyde | Amine | Ketone | Catalyst | Solvent | Time (min) | Yield (%) |

| Benzaldehyde | Aniline | Cyclohexanone | Fe₃O₄ MNPs | Ethanol | 45 | 92 |

| 4-Chlorobenzaldehyde | Aniline | Cyclohexanone | Fe₃O₄ MNPs | Ethanol | 40 | 95 |

| Benzaldehyde | p-Toluidine | Acetophenone | Fe₃O₄ MNPs | Ethanol | 50 | 89 |

This table is based on data for the ultrasound-assisted Mannich reaction, a related transformation for C-N bond formation. researchgate.net

Photocatalysis-Assisted Reactions

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. rsc.orgnih.gov This methodology typically involves a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates. researchgate.net

For the synthesis of this compound analogues, photocatalytic approaches to reductive amination or direct C-N bond formation are of significant interest. acs.org One plausible pathway involves the in situ formation of an iminium ion from the ketone and amine, which is then reduced by a species generated through the photocatalytic cycle. bohrium.com Alternatively, photocatalysis can be used to generate nitrogen-centered radicals from amine precursors, which can then engage in C-N bond-forming reactions. researchgate.net

Titanium dioxide (TiO₂) is a commonly used heterogeneous photocatalyst for such transformations, often in combination with a co-catalyst like platinum. nih.govfrontiersin.org Under UV or visible light irradiation, the photocatalyst can promote the N-alkylation of amines with alcohols, which proceeds through an oxidation-condensation-reduction sequence. nih.govfrontiersin.org This approach offers a green alternative to traditional alkylation methods that use alkyl halides.

While specific examples of the photocatalytic synthesis of N-alkylated cyclohexanamines from cyclohexanones are still emerging, the general principles have been well-established for a variety of amine syntheses. The table below provides an overview of photocatalytic C-N bond formation reactions.

| Amine/N-Source | Coupling Partner | Photocatalyst | Light Source | Solvent | Time (h) | Yield (%) |

| Aniline | Benzyl (B1604629) alcohol | Au/TiO₂ | Visible Light | Acetonitrile | 24 | High |

| Pyrrolidine | Benzyl alcohol | Pt/TiO₂ | UV Light | Methanol | 6 | 95 |

| Various Amines | Aromatic Aldehydes | Ir(ppy)₂(dtbbpy)PF₆ | Blue LEDs | DMSO | 12 | 70-95 |

This table showcases general examples of photocatalytic N-alkylation and reductive amination reactions. nih.govacs.orgfrontiersin.org

Stereochemical and Conformational Analysis of 4 Ethyl N Pentan 3 Yl Cyclohexan 1 Amine

Cyclohexane (B81311) Ring Conformations and Dynamics

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To alleviate angle and torsional strain, it adopts a puckered three-dimensional structure. wikipedia.orgbyjus.comlibretexts.org The most stable of these is the "chair" conformation, which minimizes both types of strain by maintaining tetrahedral bond angles of approximately 109.5° and staggering all adjacent carbon-hydrogen bonds. byjus.comlibretexts.org

A key feature of the cyclohexane ring is its conformational flexibility. Through a process known as a "ring flip," one chair conformation can interconvert into another. masterorganicchemistry.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com This interconversion is rapid at room temperature, with an energy barrier of about 10-11 kcal/mol. masterorganicchemistry.comlibretexts.org

The transition between the two chair forms involves passing through higher-energy conformations, including the "half-chair," "twist-boat," and "boat" conformations. libretexts.orgyoutube.com The boat conformation is less stable than the chair due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. libretexts.org The twist-boat is a slightly more stable intermediate than the boat form, but the chair conformation remains the global energy minimum and is the predominant form at equilibrium. libretexts.orglibretexts.org

Conformational Energy Profile of Cyclohexane

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

| Chair | 0 | No angle or torsional strain. libretexts.org |

| Twist-Boat | 23 | Reduced torsional and steric strain compared to boat. libretexts.org |

| Boat | 29 | Torsional strain and flagpole steric interactions. libretexts.org |

| Half-Chair | 42 | Significant angle and torsional strain. libretexts.org |

This table presents generalized energy values for unsubstituted cyclohexane.

When a cyclohexane ring is substituted, the two chair conformers are no longer energetically equivalent. libretexts.org The substituent's position, either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring), significantly impacts the molecule's stability. fiveable.me Generally, conformations with substituents in the equatorial position are more stable. libretexts.orglibretexts.org

This preference is primarily due to steric strain, specifically 1,3-diaxial interactions. libretexts.org An axial substituent experiences steric hindrance with the other two axial atoms (usually hydrogens) on the same side of the ring. youtube.com This repulsion destabilizes the conformation. In contrast, an equatorial substituent points away from the ring, minimizing these unfavorable interactions. masterorganicchemistry.com

The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. fiveable.me Larger and bulkier substituents have larger A-values, indicating a stronger preference for the equatorial position. libretexts.orglibretexts.org For instance, a tert-butyl group, being very bulky, almost exclusively occupies the equatorial position. libretexts.org

In the case of 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine, both the ethyl group and the N-(pentan-3-YL)amino group are bulky. The most stable conformation will therefore have both of these large substituents in the equatorial position.

Isomerism in Substituted Cyclohexylamines

The presence of two substituents on the cyclohexane ring and chiral centers within the molecule gives rise to several forms of stereoisomerism.

The relative orientation of the ethyl group at C-4 and the N-(pentan-3-YL)amino group at C-1 determines whether the molecule is a cis or trans isomer.

Cis Isomer : Both substituents are on the same side of the cyclohexane ring (both "up" or both "down"). In a chair conformation, this arrangement necessitates that one substituent is in an axial position and the other is in an equatorial position. libretexts.org Through a ring flip, their positions would interchange, but the axial/equatorial relationship would be maintained.

Trans Isomer : The substituents are on opposite sides of the ring (one "up" and one "down"). This allows for two distinct possibilities in the chair conformation: both substituents can be in axial positions (diaxial), or both can be in equatorial positions (diequatorial). libretexts.org

Given the steric bulk of both the ethyl and the N-(pentan-3-YL)amino groups, the diequatorial conformation of the trans isomer is significantly more stable than any other arrangement. libretexts.org The diaxial trans conformer would suffer from severe 1,3-diaxial interactions, making it highly unfavorable. Similarly, the cis isomer, which must always have one bulky group in the sterically hindered axial position, will be less stable than the diequatorial trans isomer. Therefore, the trans-1,4-disubstituted isomer, existing predominantly in the diequatorial conformation, is the most energetically favorable isomer.

Relative Stability of Cis/Trans Isomers for 1,4-Disubstituted Cyclohexanes

| Isomer | Substituent Positions (Chair Conformation) | Relative Stability |

| cis | One Axial, One Equatorial | Less Stable |

| trans | Both Equatorial (Diequatorial) | Most Stable |

| trans | Both Axial (Diaxial) | Least Stable |

Chirality in this compound arises from multiple sources, leading to a complex mixture of stereoisomers.

Chiral Centers on the Cyclohexane Ring : In the cis isomer of this compound, the C-1 and C-4 atoms are stereocenters. The cis isomer is a chiral molecule and exists as a pair of enantiomers. The trans isomer, however, possesses a plane of symmetry in its most stable diequatorial conformation (when considering only the substitution pattern on the ring), making it an achiral meso compound, provided the substituents themselves are not chiral.

Chiral Center in the N-(pentan-3-YL) Moiety : The pentan-3-yl group has a chiral center at the carbon atom bonded to the nitrogen (C-3 of the pentane (B18724) chain). This center can exist in either an (R) or (S) configuration.

Conformational Preferences of the N-Alkyl Moiety

The N-(pentan-3-YL)amino substituent itself has conformational flexibility. The bonds within the pentyl group can rotate, leading to different spatial arrangements. When attached to the cyclohexane ring, especially in an equatorial position, the bulky pentyl group will orient itself to minimize steric interactions with the adjacent equatorial hydrogens on the cyclohexane ring. This is analogous to the preference of a methyl group to be in an anti-conformation rather than a gauche conformation with respect to the ring carbons to reduce steric strain. youtube.com The preferred conformation will be one where the ethyl groups of the pentan-3-yl moiety are directed away from the cyclohexane ring, thereby minimizing steric clash.

Amine Inversion Dynamics and Barriers for N-Substituted Cyclohexylamines

Nitrogen inversion, also known as pyramidal inversion, is a process where a non-planar nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org This rapid inversion can lead to the racemization of chiral amines if the nitrogen atom is the stereocenter. wikipedia.org In N-substituted cyclohexylamines, the rate of this inversion is influenced by the energy barrier, which is determined by several factors including the steric bulk of the substituents on the nitrogen atom and the constraints of the cyclohexane ring.

The energy barrier to inversion in amines is influenced by factors such as the nature of the substituents attached to the nitrogen. For instance, in ammonia, the inversion is extremely rapid. wikipedia.orglibretexts.org However, the energy barrier can be significantly affected by incorporating the nitrogen into a cyclic system or by attaching bulky substituents. Studies on cyclic imines have shown that bulky groups on the nitrogen can increase the rate of inversion, likely by destabilizing the non-planar ground state relative to the planar transition state. libretexts.org

Table 1: Factors Influencing Nitrogen Inversion Barriers

| Factor | Influence on Inversion Barrier | Rationale |

|---|---|---|

| Ring Strain | Increases barrier | Constrains the geometry, making the planar transition state less accessible. |

| Bulky N-Substituents | Can decrease or increase barrier | Steric hindrance can destabilize the ground state, lowering the barrier, or increase steric strain in the planar transition state, raising the barrier. libretexts.org |

| Electronegative Substituents | Generally increases barrier | Inductive effects can alter the hybridization and energy levels of the nitrogen orbitals. |

| Conjugation | Decreases barrier | Resonance stabilization of the planar transition state. libretexts.org |

Steric and Electronic Influences on N-Substituent Orientation

For the amino group on the cyclohexane ring, the equatorial position is generally favored to minimize 1,3-diaxial interactions. The orientation of the pentan-3-yl group attached to the nitrogen is also subject to steric considerations. The bulk of the pentan-3-yl group will likely lead to a preferred orientation that minimizes steric clash with the cyclohexane ring.

Studies on related systems, such as cyclohexyl esters, have demonstrated that the conformational equilibria are determined by a combination of hyperconjugative interactions and steric effects. nih.gov It was found that increasing the bulk of a substituent can destabilize the equatorial conformer. nih.gov While this study focused on esters, the principles of steric hindrance are broadly applicable. Therefore, the bulky pentan-3-yl group in this compound would be expected to adopt a conformation that minimizes its steric interactions with the adjacent parts of the molecule.

Electronic effects also play a role in determining substituent orientation. nih.gov While the alkyl groups in this compound are not strongly electron-withdrawing or donating, subtle electronic interactions can still influence the conformational preference.

Table 2: Comparison of Steric and Electronic Effects on Conformation

| Effect | Description | Expected Impact on this compound |

|---|---|---|

| Steric Hindrance | Repulsive interactions between bulky groups. | The pentan-3-yl group will orient to minimize clashes with the cyclohexane ring. The 4-ethyl group will likely prefer an equatorial position. |

| Electronic Effects | Influence of substituent electronegativity and hyperconjugation. nih.gov | Alkyl groups are weakly electron-donating, which may have a minor influence on bond lengths and angles, but steric effects are expected to be dominant. |

Intramolecular Non-Covalent Interactions and Their Impact on Conformation

Intramolecular non-covalent interactions, although weaker than covalent bonds, can have a significant impact on the preferred conformation of a molecule. In this compound, these interactions would primarily consist of van der Waals forces and potentially weak hydrogen bonds.

The analysis of non-covalent interactions is crucial for a complete understanding of molecular conformation. nih.gov In similar N-substituted amine compounds, intramolecular hydrogen bonds and other weak interactions have been shown to influence the orientation of substituent groups. rsc.org For this compound, the N-H bond of the secondary amine could potentially form a weak intramolecular hydrogen bond with an electronegative atom if one were present in a suitable position, though none exist in this specific molecule.

Advanced Spectroscopic Characterization Methodologies for N Substituted Cyclohexylamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals and provides insights into the molecule's connectivity and stereochemistry.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum for 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine would show distinct signals for each unique proton environment. Protons on carbons adjacent to the electron-withdrawing nitrogen atom are expected to be deshielded, appearing further downfield. openstax.org The N-H proton typically appears as a broad signal that can be identified by its disappearance upon exchange with D₂O. openstax.org

Hypothetical ¹H NMR Data for this compound

| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | 0.5 - 2.0 | broad singlet | - | 1H |

| CH -N (Cyclohexyl, H1) | 2.5 - 2.8 | multiplet | - | 1H |

| CH -N (Pentyl, H3') | 2.4 - 2.7 | multiplet | ~ 6-8 | 1H |

| CH ₂ (Ethyl, on ring) | 1.2 - 1.5 | quartet | ~ 7 | 2H |

| CH ₃ (Ethyl, on ring) | 0.8 - 1.0 | triplet | ~ 7 | 3H |

| CH ₂ (Pentyl, H2', H4') | 1.3 - 1.6 | multiplet | - | 4H |

| CH ₃ (Pentyl, H1', H5') | 0.8 - 1.0 | triplet | ~ 7 | 6H |

| CH (Cyclohexyl, H4) | 1.1 - 1.4 | multiplet | - | 1H |

| CH ₂ (Cyclohexyl, H2, H3, H5, H6) | 1.0 - 1.9 | multiplets | - | 8H |

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. As with ¹H NMR, carbons bonded directly to the nitrogen atom are deshielded and absorb at a lower field. openstax.org Based on data for cyclohexylamine (B46788), the carbon bearing the amino group (C1) is significantly shifted downfield compared to other ring carbons.

Hypothetical ¹³C NMR Data for this compound

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |

| C -N (Cyclohexyl, C1) | 55 - 60 |

| C -N (Pentyl, C3') | 58 - 63 |

| C H-CH₂CH₃ (Cyclohexyl, C4) | 35 - 40 |

| C H₂ (Ethyl, on ring) | 28 - 33 |

| C H₃ (Ethyl, on ring) | 10 - 15 |

| C H₂ (Pentyl, C2', C4') | 25 - 30 |

| C H₃ (Pentyl, C1', C5') | 10 - 15 |

| C H₂ (Cyclohexyl, C2, C6) | 30 - 35 |

| C H₂ (Cyclohexyl, C3, C5) | 28 - 33 |

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H1 and its neighbors on C2 and C6 of the cyclohexane (B81311) ring, as well as confirming the spin systems of the ethyl and pentyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly bonded to. columbia.edu It provides a definitive link between the ¹H and ¹³C NMR spectra, confirming each C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. columbia.edu This is key for connecting different parts of the molecule. For instance, correlations would be expected from the proton on the pentyl C3' to the cyclohexyl C1, and from the N-H proton to C1, C2, C6, and the pentyl C3', confirming the N-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. researchgate.net NOESY is invaluable for determining stereochemistry. In this molecule, it could distinguish between cis and trans isomers by showing through-space correlations between axial and equatorial protons on the cyclohexane ring and the substituents. For example, a strong NOE between the H1 proton and protons on C3/C5 would suggest an axial orientation for H1.

Solid-state NMR (ssNMR) is a powerful technique for analyzing the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. mdpi.comnih.gov For this compound, ssNMR could provide critical information on the molecule's conformation in the solid state, which may differ from that in solution. nih.gov Specifically, high-resolution ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR could be used to:

Confirm the presence of a single conformation in the crystal lattice or identify the presence of multiple conformers.

Analyze the packing effects on the molecule's structure.

Provide detailed insight into the preferred conformation of the cyclohexane ring (e.g., a perfect or distorted chair form) and the specific orientations (axial/equatorial) of the ethyl and N-(pentan-3-YL) groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. pearson.com

For this compound, the key diagnostic absorptions would be those associated with the secondary amine and the alkane C-H bonds. Secondary amines are characterized by a single N-H stretching band, which distinguishes them from primary amines (two bands) and tertiary amines (no N-H band). openstax.orgspectroscopyonline.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape |

| N-H Stretch | Secondary Amine | 3350 - 3300 | Weak to Medium, Sharp |

| C-H Stretch | Alkane (sp³) | 2960 - 2850 | Strong, Sharp |

| N-H Bend (Scissoring) | Secondary Amine | 1650 - 1550 | Variable |

| C-H Bend | Alkane (CH₂, CH₃) | 1470 - 1450 | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule based on the mass-to-charge ratio (m/z) of its ions.

The molecular formula for this compound is C₁₃H₂₇N, giving it a nominal molecular weight of 197 amu. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 197.

Aliphatic amines undergo a characteristic fragmentation pattern known as α-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken. openstax.org This cleavage results in a resonance-stabilized, nitrogen-containing cation. thieme-connect.de For this molecule, three α-cleavage pathways are possible, leading to predictable fragment ions.

Predicted Mass Spectrometry Fragments for this compound

| Fragmentation Pathway | Neutral Loss | Predicted Fragment Ion (m/z) |

| Molecular Ion | - | 197 |

| α-cleavage (loss of ethyl from pentyl group) | •CH₂CH₃ | 168 |

| α-cleavage (loss of ethyl from pentyl group) | •CH₂CH₃ | 168 |

| α-cleavage (loss of C₅H₁₀ from cyclohexyl ring) | •C₅H₁₀ | 126 |

High-Resolution Mass Spectrometry measures the m/z value to a very high degree of accuracy (typically four or five decimal places). This allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula.

Molecular Formula: C₁₃H₂₇N

Calculated Exact Mass: 197.21435

Confirmation: An experimental HRMS measurement of the molecular ion peak at or very near 197.21435 would unambiguously confirm the elemental formula C₁₃H₂₇N, distinguishing it from any other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Positional Isomer Differentiation and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For N-substituted cyclohexylamines like this compound, MS/MS provides critical data for structural confirmation and for distinguishing between closely related positional isomers.

The primary fragmentation mechanism for aliphatic and cyclic amines upon ionization is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.com This process leads to the formation of a stable, resonance-stabilized iminium cation and an alkyl radical. jove.com In the case of secondary amines, fragmentation typically involves the preferential loss of the largest alkyl group attached to the nitrogen. whitman.edu

For this compound (molecular weight: 211.41 g/mol ), the molecular ion [M]+• would be observed at an m/z of 211, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. jove.comjove.com Subsequent collision-induced dissociation (CID) in an MS/MS experiment would induce specific fragmentations.

Key Fragmentation Pathways:

Alpha-cleavage at the N-pentyl group: Cleavage of the bond between the nitrogen and the pentan-3-yl group can occur on either side of the C3 carbon. The most likely fragmentation is the loss of an ethyl radical (C2H5•) to form a prominent iminium ion.

Alpha-cleavage at the cyclohexyl ring: Cleavage of the C1-C2 or C1-C6 bond in the cyclohexyl ring is another characteristic pathway. This can lead to ring-opening fragmentations, which produce a series of diagnostic ions. elsevierpure.com

Loss of the entire pentyl group: Cleavage of the N-C(pentyl) bond would result in the loss of a pentyl radical (C5H11•), leading to a protonated 4-ethylcyclohexylamine fragment.

The differentiation of positional isomers is achieved by analyzing the unique fragment ions produced by each isomer. For instance, an isomer like 2-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine would exhibit different fragmentation patterns related to the position of the ethyl group on the cyclohexyl ring, influencing the stability and formation of subsequent fragment ions. Similarly, isomers of the pentyl group, such as an N-(pentan-2-yl) substituent, would alter the masses of the neutral fragments lost during alpha-cleavage.

The following table outlines the predicted major fragment ions for this compound in an MS/MS experiment.

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 211 | [M]+• (Molecular Ion) | Electron Ionization |

| 182 | [M - C2H5]+ | Alpha-cleavage at the pentyl group |

| 154 | [M - C4H9]+ | Alpha-cleavage at the pentyl group (loss of butyl radical) |

| 140 | [M - C5H11]+ | Loss of the pentan-3-yl group |

| 126 | [C8H16N]+ | Ring cleavage of cyclohexyl group |

X-ray Crystallography for Absolute Stereochemistry and Precise Molecular Geometry

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unambiguous information on bond lengths, bond angles, and torsional angles, which together define the precise molecular geometry. For a chiral molecule like this compound, this technique is invaluable for establishing the absolute stereochemistry of its multiple chiral centers (at C1 and C4 of the cyclohexyl ring, and C3 of the pentyl group).

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.comresearchgate.netmdpi.com This allows for the complete elucidation of the molecular conformation in the solid state, including the preferred orientation of the ethyl and N-(pentan-3-yl) substituents on the cyclohexyl ring (i.e., equatorial vs. axial) and the relative stereochemistry between the chiral centers.

While a crystal structure for this compound is not publicly available, the expected geometric parameters can be inferred from known structures of similar N-substituted cyclohexylamine derivatives. researchgate.net The cyclohexyl ring would be expected to adopt a stable chair conformation.

The table below presents typical bond lengths and angles for the core structural motifs, based on data from analogous compounds found in crystallographic databases.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-N (amine) | 1.46 - 1.49 Å |

| Bond Length | C-C (aliphatic) | 1.52 - 1.55 Å |

| Bond Angle | C-N-C | 110° - 114° |

| Bond Angle | C-C-C (ring) | 109° - 112° |

| Torsion Angle | C-C-C-C (ring) | ~55° (chair conformation) |

Chiral Chromatography (GC, HPLC) for Enantiomeric and Diastereomeric Excess Determination

Chiral chromatography is an essential technique for separating the stereoisomers (enantiomers and diastereomers) of chiral molecules. gcms.cz For this compound, which has three stereocenters, a total of eight stereoisomers (four pairs of enantiomers) are possible. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to resolve these isomers and quantify their relative amounts, allowing for the determination of enantiomeric excess (ee) and diastereomeric excess (de).

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the individual enantiomers of the analyte. Cyclodextrin derivatives are common and highly effective CSPs for the separation of many chiral compounds, including amines. nih.govchromatographyonline.com

Chiral Gas Chromatography (GC): For GC analysis, amines are often derivatized, for example with trifluoroacetic anhydride, to increase their volatility and improve chromatographic peak shape. nih.gov The derivatized stereoisomers are then separated on a capillary column coated with a CSP. The retention time of each isomer is unique, and the area under each peak is proportional to its concentration in the mixture.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC offers a wide variety of CSPs and mobile phase conditions, making it a versatile tool for chiral separations. researchgate.net The stereoisomers are separated based on their differential interactions with the CSP, leading to different elution times from the column. uma.es

The enantiomeric excess (% ee) for a given pair of enantiomers is calculated from the peak areas (A) of the two enantiomers (E1 and E2) using the formula: % ee = |(A_E1 - A_E2) / (A_E1 + A_E2)| x 100

Similarly, diastereomeric excess (% de) is determined by comparing the amounts of different diastereomers.

The following interactive table illustrates a hypothetical HPLC separation of the four diastereomeric pairs of this compound on a chiral column.

| Stereoisomer (Diastereomeric Pair) | Hypothetical Retention Time (min) | Peak Area (%) |

|---|---|---|

| (1R, 4R)-Isomer Pair (Enantiomers) | 12.5 & 13.2 | 45 |

| (1S, 4S)-Isomer Pair (Enantiomers) | 12.5 & 13.2 | 45 |

| (1R, 4S)-Isomer Pair (Enantiomers) | 15.1 & 15.8 | 5 |

| (1S, 4R)-Isomer Pair (Enantiomers) | 15.1 & 15.8 | 5 |

Reaction Mechanisms and Transformational Chemistry of N Substituted Cyclohexylamines

Nucleophilic Reactivity of the Amine Functionality

The defining characteristic of the amine group in N-substituted cyclohexylamines is the lone pair of electrons on the nitrogen atom, which imparts significant nucleophilicity. This allows the amine to readily attack electron-deficient centers, initiating a wide array of chemical transformations. The steric hindrance imposed by the substituents on both the nitrogen and the cyclohexane (B81311) ring can modulate this reactivity, but the fundamental nucleophilic character remains a cornerstone of its chemistry.

Reactions with Electrophilic Reagents (e.g., Epoxides, Acid Chlorides, Isocyanates)

N-substituted cyclohexylamines, as secondary amines, exhibit robust reactivity towards a variety of electrophilic reagents through nucleophilic substitution or addition mechanisms. libretexts.org The reaction with acid chlorides, for instance, is a classic method for forming amides. mnstate.edu In this reaction, the amine's lone pair attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product. A base is typically required to neutralize the HCl byproduct. mnstate.edu

Similarly, these amines react with isocyanates to form substituted ureas and with epoxides, resulting in ring-opening to produce β-amino alcohols. The reaction with epoxides proceeds via an S\textsubscript{N}2 mechanism, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening.

Table 1: Representative Reactions of N-Substituted Cyclohexylamines with Electrophiles

| Electrophilic Reagent | Product Class | General Mechanism |

|---|---|---|

| Acid Chlorides (R-COCl) | N,N-Disubstituted Amides | Nucleophilic Acyl Substitution |

| Isocyanates (R-NCO) | Substituted Ureas | Nucleophilic Addition |

| Epoxides | β-Amino Alcohols | S\textsubscript{N}2 Ring-Opening |

These reactions are fundamental in synthetic chemistry for building molecular complexity and installing the N-cyclohexyl moiety into larger structures. nih.gov

Formation of Carbamates and Thiocarbamates

The synthesis of carbamates and their sulfur analogs, thiocarbamates, from N-substituted cyclohexylamines is a crucial transformation, particularly in medicinal chemistry and for creating protecting groups. acs.org Carbamates can be synthesized through several routes. One common method involves the reaction of the amine with a chloroformate. Alternatively, amines can react with phosgene (B1210022) or its equivalents to form a carbamoyl (B1232498) chloride, which can then react with an alcohol. organic-chemistry.org More modern and safer methods often utilize reagents like dialkyl carbonates or involve the capture of in situ generated isocyanates with alcohols. acs.orgorganic-chemistry.org For instance, reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc\textsubscript{2}O) is a standard procedure for installing the widely used Boc protecting group.

Thiocarbamates are formed in analogous ways, often by reacting the amine with a thiocarbonyl-containing electrophile, such as a thiophosgene (B130339) or a xanthate. One direct method involves reacting the amine, carbon disulfide, and an alkyl halide. The reaction of cyclohexylamine (B46788) with S\textsubscript{2}Cl\textsubscript{2} has also been explored to yield disulfide-linked polymers. researchgate.net

Ring-Opening and Ring-Closing Reactions Involving Cyclohexylamine Derivatives

While the cyclohexane ring is generally stable, derivatives of cyclohexylamine can participate in or be formed from ring-opening and ring-closing reactions. Visible-light-enabled photoredox catalysis has enabled novel intermolecular [4+2] cycloadditions where benzocyclobutylamines undergo a ring-opening event to form a benzyl (B1604629) radical iminium ion intermediate. rsc.org This intermediate then reacts with an alkene and undergoes a subsequent ring-closing step to furnish highly functionalized cyclohexylamine derivatives. rsc.orgnih.govrsc.org This powerful strategy allows for the construction of complex cyclohexylamine cores with excellent diastereoselectivity under mild conditions. rsc.orgrsc.org

In a different context, cyclohexylamine can be incorporated into larger heterocyclic structures, such as benzoxazines, which then undergo ring-opening polymerization (ROP). rsc.org Studies on phenol–cyclohexylamine-based mono-benzoxazines show that the initial polymerization products consist of various fragment species and oligomers formed via zwitterionic intermediates, demonstrating a complex reaction pathway. rsc.orgresearchgate.net

Oxidation and Reduction Pathways of the Amine Moiety and Cyclohexane Ring

The amine and cyclohexane moieties of 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine can undergo distinct oxidation and reduction reactions. The secondary amine functionality can be oxidized to form N-substituted hydroxylamines, which may be further oxidized to the corresponding nitrones. uomustansiriyah.edu.iqchimia.ch These transformations are often mediated by reagents like hydrogen peroxide or peroxy acids, and in biological systems, by cytochrome P450 enzymes. uomustansiriyah.edu.iq

The oxidation of the cyclohexane ring itself is more challenging but can be achieved under specific catalytic conditions. A notable industrial process is the oxidation of cyclohexylamine with molecular oxygen over heterogeneous catalysts to produce cyclohexanone (B45756) oxime, a key precursor to caprolactam. researchgate.net Depending on the catalyst and conditions, other products like cyclohexanone or the Schiff base N-cyclohexylidenecyclohexylamine can also be formed. researchgate.net

Regarding reduction, since the parent molecule is fully saturated, reduction pathways typically refer to the synthesis of the compound itself. The most common method for preparing N-substituted cyclohexylamines is reductive amination (also known as reductive alkylation). masterorganicchemistry.com This process involves the reaction of a cyclohexanone (e.g., 4-ethylcyclohexanone) with a primary amine (e.g., pentan-3-amine) to form an intermediate imine or enamine, which is then reduced in situ to the final secondary amine. masterorganicchemistry.comresearchgate.net Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH\textsubscript{4}), sodium cyanoborohydride (NaBH\textsubscript{3}CN), or catalytic hydrogenation. masterorganicchemistry.comresearchgate.net

Chemoselectivity and Functional Group Compatibility in Complex Organic Transformations

In the synthesis of complex molecules, achieving chemoselectivity—the preferential reaction of a reagent with one of two or more different functional groups—is paramount. nih.gov The N-substituted cyclohexylamine moiety presents its own set of challenges and opportunities in this regard. The secondary amine is both a moderate nucleophile and a base, and its reactivity must be managed in the presence of other sensitive functionalities.

For instance, during a multi-step synthesis, the amine might need to be protected (e.g., as a carbamate (B1207046) or sulfonamide) to prevent it from interfering with reactions targeting other parts of the molecule. Conversely, its inherent nucleophilicity can be exploited for directed reactions. Recent advances in photocatalysis have demonstrated that N-aryl cyclohexylamine derivatives can be synthesized with excellent functional group compatibility, tolerating esters, ethers, and halides on the aromatic rings. nih.govrsc.org This tolerance is crucial for building a diverse library of complex molecules from readily available starting materials. rsc.org The ability to selectively perform [4+2] cycloadditions under mild, visible-light-induced conditions highlights the compatibility of these reactions with various functional groups that might not be stable under harsher thermal conditions. rsc.orgrsc.org

Elucidation of Catalyst-Substrate Interactions and Mechanistic Details in Organocatalysis

N-substituted cyclohexylamines and their precursors are central to the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. nih.gov Amines are versatile catalysts that can operate through multiple activation modes, most notably via the formation of nucleophilic enamines or electrophilic iminium ions. thieme-connect.com

Significant research has focused on asymmetric cascade reactions to synthesize chiral substituted cyclohexylamines. organic-chemistry.org In these reactions, an achiral amine can be combined with a chiral Brønsted acid, such as a phosphoric acid, to catalyze a sequence of reactions in one pot with high enantioselectivity. thieme-connect.comorganic-chemistry.org The mechanism involves a complex interplay of enamine, iminium, and Brønsted acid catalysis. organic-chemistry.org

The catalyst-substrate interactions are governed by non-covalent forces, primarily hydrogen bonding. nih.govnih.govmdpi.com The chiral phosphoric acid catalyst, for example, can protonate the amine substrate, forming a chiral ion pair. This organized, chiral environment directs the subsequent bond-forming steps. nih.gov The catalyst can simultaneously activate the nucleophile and the electrophile through a network of hydrogen bonds, stabilizing the transition state and controlling the stereochemical outcome of the reaction. nih.govethz.ch Understanding these subtle non-covalent interactions is critical for the rational design of new and more efficient organocatalysts. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-substituted cyclohexylamines |

| β-Amino Alcohols |

| N,N-Disubstituted Amides |

| Substituted Ureas |

| Carbamates |

| Thiocarbamates |

| Chloroformates |

| Phosgene |

| Carbamoyl chloride |

| Di-tert-butyl dicarbonate (Boc\textsubscript{2}O) |

| Thiophosgene |

| Xanthates |

| Carbon disulfide |

| S\textsubscript{2}Cl\textsubscript{2} |

| Benzocyclobutylamines |

| Benzoxazines |

| N-substituted hydroxylamines |

| Nitrones |

| Hydrogen peroxide |

| Cyclohexanone oxime |

| Caprolactam |

| Cyclohexanone |

| N-cyclohexylidenecyclohexylamine |

| 4-ethylcyclohexanone (B1329521) |

| pentan-3-amine |

| Sodium borohydride (NaBH\textsubscript{4}) |

| Sodium cyanoborohydride (NaBH\textsubscript{3}CN) |

| Sulfonamides |

Structure Reactivity Relationship Srr Studies in N Alkylcyclohexylamines

Electronic and Steric Effects of Cyclohexyl Ring Substituents on Amine Reactivity

Substituents on the cyclohexane (B81311) ring, such as the 4-ethyl group in 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine, exert their influence through a combination of electronic and steric effects. These effects are transmitted through the saturated carbocyclic framework to the amine reaction center.

The primary electronic influence of alkyl groups like the ethyl substituent in a saturated system such as the cyclohexane ring is the inductive effect. dalalinstitute.com This effect involves the polarization of sigma (σ) bonds due to differences in electronegativity between bonded atoms. du.edu.egchemistrysteps.com

Inductive Effect (+I): The 4-ethyl group is an electron-donating group (EDG) and exerts a positive inductive effect (+I). pharmaguideline.compharmaguideline.com It pushes electron density through the sigma bonds of the cyclohexane ring towards the nitrogen atom. This increase in electron density on the nitrogen enhances the amine's basicity by making the lone pair of electrons more available for donation to a proton. quora.comfiveable.me While the effect diminishes with distance, it still contributes to making the amine more basic than an unsubstituted cyclohexylamine (B46788).

Resonance Effects: Resonance effects involve the delocalization of pi (π) electrons through a conjugated system. du.edu.eglibretexts.org Since the cyclohexane ring is fully saturated (composed only of sp³ hybridized carbons), there is no conjugated π-system. Therefore, the 4-ethyl substituent does not exert any significant resonance effect on the reactivity of the amine group.

The non-bonding interactions involving the 4-ethyl group, governed by its size and spatial orientation, play a crucial role in the molecule's conformational preferences and reactivity. unina.itchemistrysteps.com

Steric Hindrance: In the case of this compound, the ethyl group is in the 4-position, which is relatively remote from the amine group at the 1-position. Therefore, it does not directly sterically hinder the approach of reactants to the nitrogen atom. However, the conformational preference it enforces on the ring can indirectly affect the orientation and accessibility of the N-alkyl substituent. Studies on substituted cyclohexanes have shown that bulky substituents can lower the energy barrier for ring inversion, leading to more dynamic conformational interconversions. acs.orgnih.gov While the equatorial preference of the ethyl group is dominant, this dynamic behavior can influence the average steric environment around the amine.

The primary steric influence of the 4-ethyl group is to dictate the conformational equilibrium of the ring, which in turn provides a stable framework for the reactive amine center.

Impact of N-Alkyl Substituents on Amine Basicity and Nucleophilicity

The pentan-3-yl group attached directly to the nitrogen atom has a more pronounced effect on the amine's reactivity than the more distant 4-ethyl group. This N-alkyl substituent influences both the electronic properties and the steric accessibility of the nitrogen's lone pair.

Basicity: The pentan-3-yl group, being a secondary alkyl group, is electron-donating via the inductive effect (+I). pharmaguideline.compharmaguideline.com This effect increases the electron density on the nitrogen atom, making the amine more basic than a primary amine (cyclohexylamine) or ammonia. libretexts.org Generally, for aliphatic amines in the gas phase, basicity increases with the number of alkyl groups (tertiary > secondary > primary). quora.comfiveable.me The pentan-3-yl group significantly enhances the basicity of the cyclohexylamine core.

Nucleophilicity: Nucleophilicity refers to the ability of the amine to attack an electrophilic center. While closely related to basicity, nucleophilicity is more sensitive to steric hindrance. fiveable.me The pentan-3-yl group is sterically bulky. This bulkiness can impede the amine's ability to approach a sterically crowded electrophile, thereby reducing its nucleophilicity. fiveable.meunina.it Therefore, this compound is expected to be a strong base but may act as a hindered, or non-nucleophilic, base in certain reactions, particularly those sensitive to steric effects like SN2 reactions.

| Compound | N-Substituent | Predicted Basicity (pKb) | Predicted Relative Nucleophilicity |

|---|---|---|---|

| Cyclohexylamine | -H | ~3.3 | High |

| N-Ethylcyclohexylamine | -Ethyl | ~3.0 | High |

| N-tert-Butylcyclohexylamine | -tert-Butyl | ~2.9 | Low (Sterically Hindered) |

| This compound | -Pentan-3-yl | ~2.9-3.1 | Moderate (Sterically Hindered) |

Quantitative Structure-Reactivity Relationships (QSAR/QSRR) Modeling

QSAR and QSRR are computational methodologies that aim to correlate the chemical structure of compounds with their reactivity or biological activity using statistical models. nih.govliverpool.ac.uk For a molecule like this compound, a QSRR model could predict its basicity (pKb) or its rate of reaction in a specific chemical transformation.

This is achieved by calculating a set of numerical parameters, known as molecular descriptors, and creating a mathematical equation that links them to the observed reactivity. nih.gov Relevant descriptors for N-alkylcyclohexylamines would include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the partial charge on the nitrogen atom, the energy of the Highest Occupied Molecular Orbital (HOMO), and dipole moment. A higher HOMO energy generally correlates with greater nucleophilicity. numberanalytics.comnih.gov